molecular formula C14H12 B1584822 4-Vinylbiphenyl CAS No. 2350-89-2

4-Vinylbiphenyl

Cat. No.: B1584822
CAS No.: 2350-89-2
M. Wt: 180.24 g/mol
InChI Key: HDBWAWNLGGMZRQ-UHFFFAOYSA-N
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Description

4-Vinylbiphenyl: is an organic compound with the molecular formula C14H12 4-Phenylstyrene . This compound consists of a biphenyl structure with a vinyl group attached to one of the phenyl rings. It is a white to almost white crystalline powder that is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 4-vinylbiphenyl typically involve large-scale synthesis using the above-mentioned routes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Vinylbiphenyl can undergo selective oxidation to form carbonyl compounds.

    Polymerization: this compound can be polymerized using radical initiators such as azobisisobutyronitrile (AIBN) to form high molecular weight polymers.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-vinylbiphenyl in polymerization involves the formation of radical intermediates that propagate the polymer chain. The aromatic interactions between phenyl groups of adjacent polymer chains play a significant role in the dynamics of the polymer, leading to unique viscoelastic properties such as extensional strain hardening .

Comparison with Similar Compounds

  • 2-Vinylnaphthalene
  • p-Divinylbenzene
  • 4-Vinylbenzocyclobutene
  • 4-Vinylbenzoic acid
  • 1,1-Diphenylethylene
  • trans-Stilbene

Comparison: 4-Vinylbiphenyl is unique due to its biphenyl structure with a vinyl group, which imparts distinct chemical and physical properties. Compared to other vinyl-substituted aromatic compounds, this compound exhibits unique polymerization behavior and viscoelastic properties due to the aromatic interactions between phenyl groups .

Properties

IUPAC Name

1-ethenyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBWAWNLGGMZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-08-0
Record name Poly(4-vinylbiphenyl)
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DSSTOX Substance ID

DTXSID50178066
Record name p-Vinylbiphenyl
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Molecular Weight

180.24 g/mol
Source PubChem
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CAS No.

2350-89-2
Record name 4-Ethenyl-1,1′-biphenyl
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Record name p-Vinylbiphenyl
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Record name Biphenyl, 4-vinyl-
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Record name p-Vinylbiphenyl
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Record name p-vinylbiphenyl
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Record name 4-Vinylbiphenyl
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Synthesis routes and methods I

Procedure details

A 100-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.0674 g (0.3 mmol) of palladium (II) acetate and 6 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.314 g (0.6 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 19° C. for 30 minutes. 4.710 g (30 mmol) of bromobenzene was added, followed by stirring at 19° C. for 30 minutes. 40 ml (50 mmol) of 1.25M tetrahydrofuran solution of 4-vinylphenylmagnesium chloride was added dropwise at 19° C. over a period of 2 hours, followed by stirring at 30° C. for 2 hours. After the completion of the reaction, 10 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 4.450 g of 4-vinylbiphenyl (yield: 82 mol % based on bromobenzene). The identification of the product was made by mass spectroscopy.
Quantity
4.71 g
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reactant
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10 mL
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0.0674 g
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0.314 g
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catalyst
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6 mL
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solvent
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4-vinylphenylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Vinylbiphenyl?

A1: this compound has the molecular formula C14H12 and a molecular weight of 180.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits characteristic UV absorption bands. When incorporated into polymeric films, these bands can be utilized to determine film thickness. []

Q3: How does the incorporation of this compound impact the thermal properties of polyxylylene thin films?

A3: Copolymerizing this compound with p-xylylene during chemical vapor deposition significantly enhances the thermal stability of the resulting polyxylylene thin films. The onset of weight loss, as measured by TGA, increases from 270 °C for the homopolymer to 450 °C for the copolymer. []

Q4: Can this compound be used to modify metal powders?

A4: Yes, this compound can be dissolved in supercritical carbon dioxide and used to coat metal powders like aluminum. This coating process enhances the resistance of the metal powder to dissolution in basic solutions. []

Q5: Is this compound used in the synthesis of block copolymers?

A6: Yes, this compound can be polymerized anionically using initiators like alkyllithium compounds. This controlled polymerization allows the creation of block copolymers. For example, a diblock copolymer of poly-4-vinylbiphenyl and polyisoprene can be synthesized and subsequently coupled using phosgene to yield an elastomeric polymer. []

Q6: Can this compound be copolymerized with other monomers?

A6: Absolutely. This compound has been successfully copolymerized with various monomers, including:

  • Isoprene: Forms block copolymers, specifically ABA type, through anionic polymerization techniques using initiators like n-butyllithium and coupling agents like phosgene. []
  • Methyl methacrylate: Undergoes radical copolymerization initiated by azobis(isobutyronitrile) (AIBN). Studies using carbon-13 labeled AIBN reveal that this compound exhibits higher reactivity towards the primary radical compared to methyl methacrylate. []
  • Styrene: Copolymerizes with varying ratios of this compound to produce random copolymers with potential applications in memory devices. The donor-acceptor properties of these copolymers can be fine-tuned by adjusting the ratio of the two monomers. [, , ]
  • Bis-4-substituted-1,2,4-triazoline-3,5-diones (bis-TDs): Forms copolymers with varying ratios of bis-TDs, with the polymerization primarily proceeding through Diels-Alder-ene (DAe) and double Diels-Alder (dDA) mechanisms. The kinetics and mechanism of this copolymerization are influenced by the substituents on both the bis-TD and the styrene monomer. []

Q7: How does the polymerization method influence the properties of polymers containing this compound?

A7: The polymerization method plays a crucial role in determining the final polymer properties.

  • Anionic Polymerization: Allows for precise control over molecular weight and architecture, facilitating the synthesis of well-defined block copolymers. []
  • RAFT Copolymerization: Enables the incorporation of this compound into cross-linked polymers. When conjugated multi-vinyl cross-linkers containing this compound are used, hierarchically porous polymers with micropores and strong fluorescence can be created. []

Q8: Are there applications of this compound in electronic devices?

A9: Yes, this compound is a key component in synthesizing donor-acceptor random copolymers for memory device applications. These copolymers exhibit promising electrical switching behavior, making them suitable for various memory types like SRAM, DRAM, and non-volatile memory. [, , ]

Q9: How does this compound contribute to the development of nanoporous materials?

A10: this compound plays a critical role in creating micropores in hierarchically porous polymers when used in RAFT copolymerization with conjugated multi-vinyl cross-linkers. These porous polymers, after etching the sacrificial block, exhibit strong fluorescence and potential for applications in catalysis and separation. [] Additionally, electron irradiation of spin-coated poly(this compound) (PVBP) can produce carbon nanomembranes (CNMs) with subnanometer pores. These CNMs demonstrate high water permeance while selectively rejecting ions and larger molecules, showcasing their potential for water desalination and molecular separation. []

Q10: Has this compound been explored in other fields?

A10: While predominantly researched for its material and polymer chemistry aspects, this compound has also been investigated for its biological activity:

  • Anticancer Activity: this compound derivatives, especially those containing a biphenyl-4-yl-acrylohydroxamic acid moiety, have shown promising antitumor activity against human glioblastoma cells. These compounds induce apoptosis and offer a potential therapeutic avenue for treating glioblastoma. []
  • Metabolic Studies: The metabolic fate of the ethynyl group in 4-ethynylbiphenyl has been investigated in vitro, revealing its NADPH-dependent oxidation to biphenyl-4-ylacetic acid in rat liver microsomes. This metabolic pathway is relevant for understanding the biotransformation of this compound and its derivatives. []

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